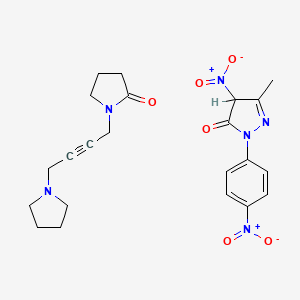
Oxotremorine picrolonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxotremorine picrolonate is a synthetic compound known for its role as a non-selective muscarinic acetylcholine receptor agonist. It has been extensively studied for its neuroprotective and antioxidant properties, particularly in the context of neurodegenerative diseases such as Alzheimer’s disease .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of oxotremorine picrolonate typically involves the reaction of oxotremorine with picrolonic acid. The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the compound. The process may also include purification steps such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
Oxotremorine picrolonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, amines.
Electrophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxotremorine N-oxide, while reduction may produce reduced oxotremorine derivatives .
科学的研究の応用
Oxotremorine picrolonate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying muscarinic acetylcholine receptor interactions.
Biology: Investigated for its effects on cellular signaling pathways and its role in modulating neurotransmitter release.
Medicine: Explored for its potential therapeutic effects in neurodegenerative diseases, such as Alzheimer’s disease, due to its neuroprotective and antioxidant properties.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes .
作用機序
Oxotremorine picrolonate exerts its effects by binding to muscarinic acetylcholine receptors, which are G-protein-coupled receptors involved in various physiological processes. Upon binding, it stimulates the production of inositol 1,4,5-triphosphate, leading to the release of calcium ions from intracellular stores. This cascade of events ultimately modulates neurotransmitter release and neuronal excitability .
類似化合物との比較
Similar Compounds
Oxotremorine: A selective muscarinic acetylcholine receptor agonist known for its role in producing ataxia, tremor, and spasticity.
Oxotremorine-M: A non-selective muscarinic acetylcholine receptor agonist with neuroprotective and antioxidant properties
Uniqueness
Oxotremorine picrolonate is unique due to its specific binding affinity and efficacy at muscarinic acetylcholine receptors, making it a valuable tool in both research and therapeutic contexts. Its ability to modulate oxidative stress and neuroinflammation further distinguishes it from other similar compounds .
特性
CAS番号 |
4322-43-4 |
|---|---|
分子式 |
C22H26N6O6 |
分子量 |
470.5 g/mol |
IUPAC名 |
5-methyl-4-nitro-2-(4-nitrophenyl)-4H-pyrazol-3-one;1-(4-pyrrolidin-1-ylbut-2-ynyl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H18N2O.C10H8N4O5/c15-12-6-5-11-14(12)10-4-3-9-13-7-1-2-8-13;1-6-9(14(18)19)10(15)12(11-6)7-2-4-8(5-3-7)13(16)17/h1-2,5-11H2;2-5,9H,1H3 |
InChIキー |
ZHBNDZLHKKGYAC-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=O)C1[N+](=O)[O-])C2=CC=C(C=C2)[N+](=O)[O-].C1CCN(C1)CC#CCN2CCCC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















